molecular formula C19H18O8 B15134991 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one

2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one

Cat. No.: B15134991
M. Wt: 374.3 g/mol
InChI Key: YMZYQFDBQUZFJS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate phenolic compounds under acidic or basic conditions, followed by cyclization and oxidation steps to form the chromone core. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone core to dihydrochromones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying chromone chemistry.

    Biology: It has shown potential as an antioxidant and anti-inflammatory agent, making it a candidate for further biological studies.

    Medicine: Research has indicated possible therapeutic applications, including anticancer and neuroprotective effects.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cell signaling mechanisms, contributing to its biological effects.

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenol
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline

Comparison: Compared to these similar compounds, 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one stands out due to its unique chromone core and the presence of multiple methoxy and hydroxy groups, which contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-13(11)24-2)12-8-10(20)14-15(21)18(25-3)19(26-4)16(22)17(14)27-12/h5-8,21-22H,1-4H3

InChI Key

YMZYQFDBQUZFJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)OC)OC)O)OC

Origin of Product

United States

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